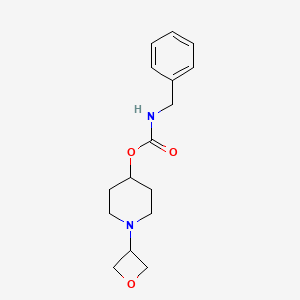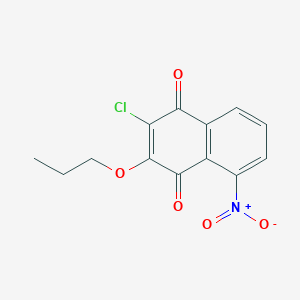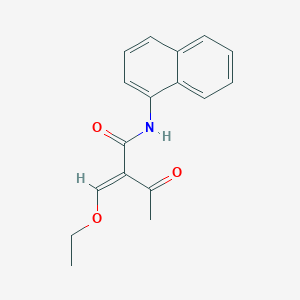![molecular formula C14H13N3O4 B11840019 N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-41-2](/img/structure/B11840019.png)
N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide is a complex organic compound that features a quinoline moiety and an ethanimidamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The ethanimidamide group is then introduced through a series of reactions involving the appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
N’-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
科学的研究の応用
N’-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s quinoline moiety is known for its biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N’-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide involves its interaction with molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
Ethanimidamide, N-[[(2-propenyloxy)carbonyl]oxy]-2-(8-quinolinyloxy): This compound has a similar structure but with a propenyloxy group instead of an ethenyloxy group.
Ethanimidamide, N-[[(2-propynyloxy)carbonyl]oxy]-2-(8-quinolinyloxy): This variant features a propynyloxy group, which introduces a triple bond into the structure.
Uniqueness
N’-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethenyloxy group, in particular, may influence its reactivity and interaction with biological targets compared to similar compounds.
特性
CAS番号 |
88758-41-2 |
|---|---|
分子式 |
C14H13N3O4 |
分子量 |
287.27 g/mol |
IUPAC名 |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] ethenyl carbonate |
InChI |
InChI=1S/C14H13N3O4/c1-2-19-14(18)21-17-12(15)9-20-11-7-3-5-10-6-4-8-16-13(10)11/h2-8H,1,9H2,(H2,15,17) |
InChIキー |
PNDHUWBTOXJENM-UHFFFAOYSA-N |
正規SMILES |
C=COC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)

![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11839960.png)

![2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11839969.png)

![[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid](/img/structure/B11839989.png)


![5,11-Dimethyl[1]benzothieno[2,3-g]isoquinoline 6,6-dioxide](/img/structure/B11840006.png)


